molecular formula C15H19F2NO4 B13989651 Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid

Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid

Cat. No.: B13989651
M. Wt: 315.31 g/mol
InChI Key: NOPDVOYKGCFAQR-JTQLQIEISA-N
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Description

Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Difluorobenzyl Moiety: The protected amino acid is then subjected to a nucleophilic substitution reaction with a difluorobenzyl halide (e.g., 3,4-difluorobenzyl chloride) to introduce the difluorobenzyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid) to yield the free amino acid.

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Substituted Derivatives: Introduction of various functional groups via substitution reactions.

    Oxidized and Reduced Products: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical pathways. The difluorobenzyl group may enhance binding affinity and specificity towards certain proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Boc-®-4-(3,4-difluorobenzyl)-L-proline: Another amino acid derivative with a similar difluorobenzyl group.

    Diethylmalonic acid, di(3,4-difluorobenzyl) ester: A compound with two difluorobenzyl groups attached to a malonic acid backbone.

Uniqueness

Boc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is unique due to its specific combination of a Boc-protected amino group and a difluorobenzyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2S)-2-[(3,4-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1

InChI Key

NOPDVOYKGCFAQR-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC(=C(C=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)F)F)C(=O)O

Origin of Product

United States

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